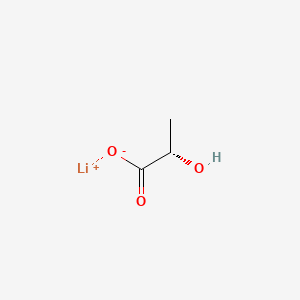
乳酸锂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium is a chemical element that belongs to the alkali metal group and is the lightest of the solid elements . It is soft, white, and lustrous . Lithium is used in various applications, including the production of batteries .
Synthesis Analysis
The synthesis of lithium compounds involves various processes. For instance, lithium silicates are synthesized from organosilicone precursors for carbon dioxide adsorption . Another example is the synthesis of highly electrochemically active Li2S nanoparticles for lithium–sulfur batteries .
Molecular Structure Analysis
Lithium polysulfide conformer analysis in ether-based solvents for Li–S batteries has been studied using molecular dynamics simulations . The simulations predict that monoanionic LiS6− in its closed conformation is the predominant structure in 1,2-dioxolane and dimethoxyethane equimolar mixtures .
Chemical Reactions Analysis
During a failure event, electrochemical cells can exhibit characteristics such as extreme high temperatures, deflagration, fire, venting of electrolyte, and rapid uncontrolled disassembly . The cell’s characteristics prior to, during, and after a destructive event are important in developing preventive and mitigating hazard steps .
Physical and Chemical Properties Analysis
Lithium has a melting point of 180.50°C, a boiling point of 1342°C, and a density of 0.534 g cm−3 . It is solid at 20°C .
科学研究应用
电子自旋共振剂量测定
乳酸锂用作电子自旋共振 (ESR) 剂量测定材料。ESR 剂量测定是一种通过检测未配对电子来测量材料接收的辐射剂量的方法。 乳酸锂的特性使其适合此应用 .
生化测定
该化合物在生化测定中用作乳酸标准品,特别是在测定乳酸浓度时。 它与肌肉乳酸脱氢酶一起用于酶法测量 .
代谢组学研究
乳酸锂用于代谢组学,代谢组学是研究涉及代谢物的化学过程的科学。 它在使用高效液相色谱等分析方法量化乳酸的研究中尤为重要 .
神经精神病学研究
正在进行的研究正在探索乳酸锂在各种神经精神疾病中的潜在应用,包括抑郁症、焦虑症和精神分裂症。 这突出了它在代谢组学和生化研究领域的重要性 .
电池回收
在环境科学中,乳酸锂已被研究用于浸出废旧锂离子电池。 该过程涉及使用 DL-乳酸作为浸出剂来选择性分离和回收金属 .
作用机制
Target of Action
Lithium L-lactate, also known as Lithium (S)-2-hydroxypropanoate, primarily targets the glycogen synthase kinase-3 (GSK-3) and the phosphatidylinositol (PI) pathway . GSK-3 is a key enzyme involved in numerous cellular processes, including metabolism, cell division, and apoptosis . The PI pathway plays a crucial role in intracellular signal transduction .
Mode of Action
Lithium L-lactate interacts with its targets by inhibiting GSK-3 activity and influencing the PI pathway . It competes with Mg2+ ions to bind to the catalytic site of GSK-3, which is necessary for enzyme activation, thus inhibiting GSK-3 activity . This interaction results in changes in cellular processes such as metabolism, cell division, and apoptosis .
Biochemical Pathways
Lithium L-lactate affects several biochemical pathways. It enhances glycolytic activity and part of the Krebs cycle activity, particularly the anaplerotic pyruvate carboxylation (PC) pathway . It also influences the lactate shuttle and lactylation, which are crucial in acute and chronic inflammatory responses . These affected pathways have downstream effects on energy metabolism, signal transduction, immune and inflammatory responses .
Pharmacokinetics
Lithium L-lactate, being a lithium salt of L-lactic acid, is highly soluble in water . This high solubility suggests that it can be readily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Lithium L-lactate’s action are diverse. It exhibits neuroprotective properties by acting on multiple neuropathological targets, such as reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . It also has mood-stabilizing effects, particularly in individuals with bipolar disorder .
Action Environment
The action, efficacy, and stability of Lithium L-lactate can be influenced by various environmental factors. For instance, the inflammatory microenvironment can affect the paradoxical characteristics of lactate metabolism . Moreover, the compound’s action can be influenced by the availability of other ions in the environment, such as Mg2+ ions, with which it competes for binding to the GSK-3 enzyme .
安全和危害
生化分析
Biochemical Properties
Lithium (S)-2-hydroxypropanoate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase). Lithium (S)-2-hydroxypropanoate inhibits GSK-3 by displacing magnesium ions, which are essential cofactors for the enzyme’s activity . This inhibition leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway. Additionally, Lithium (S)-2-hydroxypropanoate inhibits IMPase, affecting the phosphatidylinositol signaling pathway and reducing the availability of inositol triphosphate (IP3) and diacylglycerol (DAG), which are crucial for cellular signaling .
Cellular Effects
Lithium (S)-2-hydroxypropanoate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Lithium (S)-2-hydroxypropanoate has been shown to inhibit the activity of GSK-3, leading to increased levels of β-catenin and activation of Wnt signaling . This activation promotes cell proliferation and differentiation. Furthermore, Lithium (S)-2-hydroxypropanoate affects the expression of genes involved in neuroprotection and anti-apoptotic pathways, thereby enhancing cell survival . It also modulates cellular metabolism by influencing the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of Lithium (S)-2-hydroxypropanoate involves its interaction with various biomolecules and enzymes. One of the primary targets is GSK-3, which is inhibited by Lithium (S)-2-hydroxypropanoate through the displacement of magnesium ions . This inhibition leads to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway, which regulates gene transcription and promotes cell proliferation . Additionally, Lithium (S)-2-hydroxypropanoate inhibits IMPase, reducing the levels of IP3 and DAG, which are critical for intracellular signaling . These molecular interactions result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lithium (S)-2-hydroxypropanoate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Lithium (S)-2-hydroxypropanoate remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high concentrations can lead to cellular toxicity and adverse effects on cell viability . In vitro and in vivo studies have demonstrated that the long-term use of Lithium (S)-2-hydroxypropanoate can result in sustained inhibition of GSK-3 and IMPase, leading to persistent changes in cellular signaling and gene expression .
Dosage Effects in Animal Models
The effects of Lithium (S)-2-hydroxypropanoate vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert neuroprotective and mood-stabilizing effects . At high doses, Lithium (S)-2-hydroxypropanoate can induce toxicity, leading to adverse effects such as polydipsia and renal dysfunction . Studies in animal models have identified threshold doses beyond which the compound’s therapeutic benefits are outweighed by its toxic effects . These findings highlight the importance of careful dosage management to maximize the therapeutic potential of Lithium (S)-2-hydroxypropanoate while minimizing its adverse effects.
Metabolic Pathways
Lithium (S)-2-hydroxypropanoate is involved in several metabolic pathways, including carbohydrate metabolism and nucleotide metabolism . The compound interacts with enzymes such as GSK-3 and IMPase, which play critical roles in these pathways . By inhibiting GSK-3, Lithium (S)-2-hydroxypropanoate enhances the activity of glycogen synthase, promoting glycogen synthesis and storage . Additionally, the inhibition of IMPase by Lithium (S)-2-hydroxypropanoate affects the phosphatidylinositol signaling pathway, leading to alterations in the levels of IP3 and DAG, which are essential for cellular metabolism . These interactions result in changes in metabolic flux and metabolite levels.
Transport and Distribution
Lithium (S)-2-hydroxypropanoate is rapidly absorbed by the gastrointestinal tract and distributed throughout the body . The compound is not protein-bound, allowing it to distribute freely in both intra- and extracellular fluids . Lithium (S)-2-hydroxypropanoate can be actively transported across cell membranes, but its intracellular concentration depends on factors such as serum lithium levels and tissue water content . The compound is rapidly taken up by the kidneys and slowly penetrates other tissues such as the liver, bone, and muscle . In the brain, Lithium (S)-2-hydroxypropanoate enters slowly and exits even more slowly, leading to prolonged effects on neural function .
Subcellular Localization
The subcellular localization of Lithium (S)-2-hydroxypropanoate is influenced by its interactions with various biomolecules and cellular compartments. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as GSK-3 and IMPase . These interactions lead to changes in the activity and function of these enzymes, affecting cellular signaling and metabolism . Additionally, Lithium (S)-2-hydroxypropanoate can be transported into organelles such as the mitochondria, where it influences mitochondrial function and energy production . The subcellular localization of Lithium (S)-2-hydroxypropanoate is critical for its biochemical and cellular effects.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Lithium (S)-2-hydroxypropanoate can be achieved through the reaction of Lithium hydroxide monohydrate with (S)-2-hydroxypropanoic acid.", "Starting Materials": [ "Lithium hydroxide monohydrate", "(S)-2-hydroxypropanoic acid" ], "Reaction": [ "Step 1: Dissolve Lithium hydroxide monohydrate in water to form a solution.", "Step 2: Add (S)-2-hydroxypropanoic acid to the Lithium hydroxide solution and stir the mixture.", "Step 3: Heat the mixture to 60-70°C and continue stirring for 2-3 hours.", "Step 4: Allow the mixture to cool to room temperature and filter the resulting precipitate.", "Step 5: Wash the precipitate with water and dry it under vacuum to obtain Lithium (S)-2-hydroxypropanoate as a white solid." ] } | |
CAS 编号 |
27848-80-2 |
分子式 |
C3H6LiO3 |
分子量 |
97.0 g/mol |
IUPAC 名称 |
lithium;(2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1 |
InChI 键 |
MCPIIUKZBQXOSD-DKWTVANSSA-N |
手性 SMILES |
[Li].C[C@@H](C(=O)O)O |
SMILES |
[Li+].CC(C(=O)[O-])O |
规范 SMILES |
[Li].CC(C(=O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)
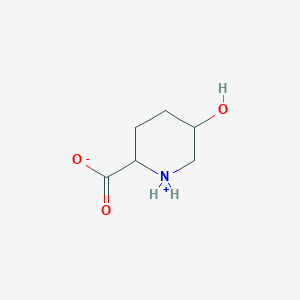
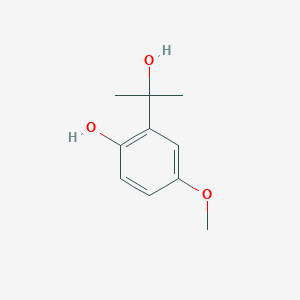
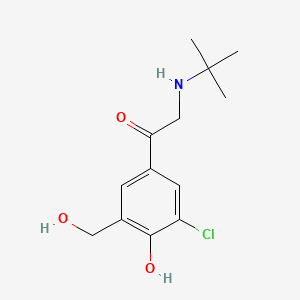
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1592965.png)
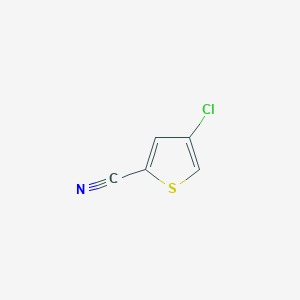

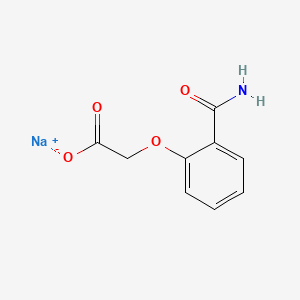
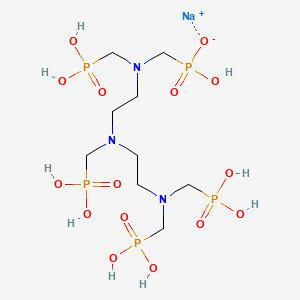
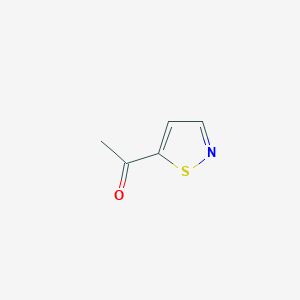

![3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1592980.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1592982.png)

